![molecular formula C7H17NO3Si B14640232 N-[(Trimethoxysilyl)methyl]prop-2-en-1-amine CAS No. 53677-30-8](/img/structure/B14640232.png)
N-[(Trimethoxysilyl)methyl]prop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Trimethoxysilyl)methyl]prop-2-en-1-amine is an organosilicon compound characterized by the presence of both an amine group and a trimethoxysilyl group. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Trimethoxysilyl)methyl]prop-2-en-1-amine typically involves the reaction of allylamine with trimethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(Trimethoxysilyl)methyl]prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and other electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various siloxane derivatives, amine derivatives, and other organosilicon compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(Trimethoxysilyl)methyl]prop-2-en-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including siloxane polymers and hybrid organic-inorganic materials.
Biology: The compound is utilized in the modification of biomolecules for enhanced stability and functionality.
Industry: The compound is employed in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
Mechanism of Action
The mechanism of action of N-[(Trimethoxysilyl)methyl]prop-2-en-1-amine involves its ability to form strong covalent bonds with various substrates. The trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can then condense with other silanol groups or react with other functional groups on substrates. This property makes it an effective coupling agent and crosslinker in various applications.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-3-(trimethoxysilyl)propylamine
- 3-(Trimethoxysilyl)propylamine
- N-Ethyl-3-(trimethoxysilyl)propylamine
Uniqueness
N-[(Trimethoxysilyl)methyl]prop-2-en-1-amine is unique due to its combination of an amine group and a trimethoxysilyl group, which imparts both reactivity and stability. This dual functionality allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in various fields.
Properties
CAS No. |
53677-30-8 |
|---|---|
Molecular Formula |
C7H17NO3Si |
Molecular Weight |
191.30 g/mol |
IUPAC Name |
N-(trimethoxysilylmethyl)prop-2-en-1-amine |
InChI |
InChI=1S/C7H17NO3Si/c1-5-6-8-7-12(9-2,10-3)11-4/h5,8H,1,6-7H2,2-4H3 |
InChI Key |
QCLYMVRMPVAXNG-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CNCC=C)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium](/img/structure/B14640158.png)

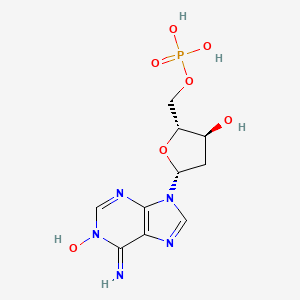
![Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate](/img/structure/B14640170.png)
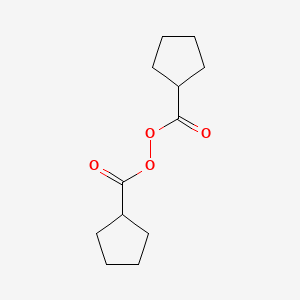
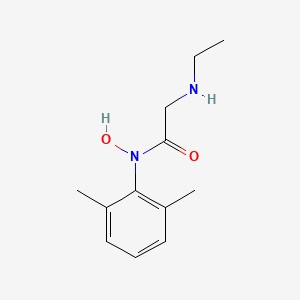
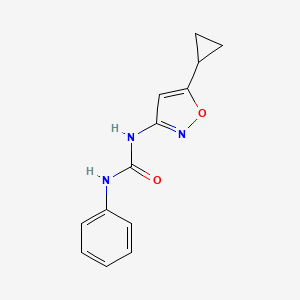
![1-Ethyl-4-(4-methylphenyl)-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B14640220.png)
![2,5-Oxazolidinedione, 4-methyl-3-[(2-nitrophenyl)thio]-, (S)-](/img/structure/B14640225.png)
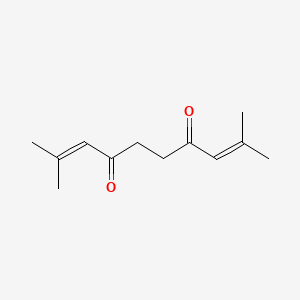
![ethyl (NE)-N-[(6E)-6-(3-cyanoprop-2-enylidene)cyclohexa-2,4-dien-1-ylidene]carbamate](/img/structure/B14640242.png)


